2-Ethylnitrobenzene

Vue d'ensemble

Description

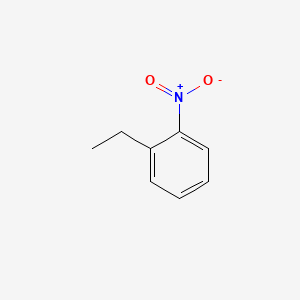

2-Ethylnitrobenzene is an organic compound with the molecular formula C8H9NO2. It is a derivative of nitrobenzene, where an ethyl group is substituted at the second position of the benzene ring. This compound is typically a light yellow to orange liquid and is known for its applications in various chemical processes .

Mécanisme D'action

Mode of Action

The mode of action of 2-Ethylnitrobenzene is primarily through its chemical reactions. For instance, nitrobenzene can be reduced to aniline in catalytic and acidic media . The reduction passes through the nitroso and hydroxylamine intermediates . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

These pathways illustrate how bacteria evolve to assimilate new carbon sources, overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

Its physical properties, such as boiling point (172-174 °c/18 mmhg) and density (1127 g/mL at 25 °C), have been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It has been identified in human blood, indicating that it can enter the bloodstream and potentially interact with cellular components .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames . When working with this compound, it is essential to wear protective clothing, including gloves, goggles, and a respirator .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is primarily synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction typically yields a mixture of ortho- and para-nitroethylbenzene, which can be separated by fractional distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous nitration of ethylbenzene in large reactors, followed by separation and purification processes to isolate the desired isomer. The process is optimized for high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylnitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Substitution: Electrophiles such as bromine or chlorinating agents under acidic conditions.

Major Products:

Reduction: 2-Ethylaniline.

Substitution: Meta-substituted derivatives of this compound.

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Organic Synthesis

2-Ethylnitrobenzene serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes : It is utilized in the production of azo dyes, which are widely used in textiles.

- Pharmaceuticals : Derivatives of this compound are explored for their potential therapeutic effects, such as in the synthesis of anti-diabetic drugs like linagliptin .

1.2 Chemical Reactions

The compound undergoes several key reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, yielding 2-Ethylaniline.

- Nucleophilic Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

| Reaction Type | Example Product | Conditions Required |

|---|---|---|

| Reduction | 2-Ethylaniline | Hydrogen gas, palladium on carbon catalyst |

| Nucleophilic Substitution | Various substituted compounds | Basic conditions with nucleophiles |

Industrial Applications

2.1 Explosives Manufacturing

Due to its chemical properties, this compound is also utilized in the production of explosives. Its derivatives can serve as precursors for high-energy materials used in military and industrial applications.

2.2 Solvent Use

In various chemical processes, this compound acts as a solvent, facilitating reactions by dissolving other reactants and products effectively.

Environmental Considerations

Research has indicated that this compound can be found as a contaminant in soil and groundwater due to industrial activities. Studies focusing on remediation techniques highlight its removal efficiency from contaminated sites . Techniques such as soil washing have been evaluated for their effectiveness in reducing concentrations of this compound.

Case Study 1: Synthesis Optimization

A study conducted on the continuous synthesis of 4-ethyl nitrobenzene and 2-ethyl nitrobenzene highlighted advancements in production technology using microchannel reactors. This method improved production efficiency significantly while reducing energy consumption and waste generation .

Case Study 2: Environmental Remediation

A project assessing the removal of this compound from contaminated sites demonstrated successful application of soil washing techniques. The results showed a marked decrease in pollutant levels, emphasizing the importance of effective remediation strategies for industrial contaminants .

Comparaison Avec Des Composés Similaires

Nitrobenzene: Lacks the ethyl group, making it less hydrophobic and with different reactivity patterns.

2-Nitrotoluene: Contains a methyl group instead of an ethyl group, leading to variations in physical properties and reactivity.

2-Nitroethylbenzene: Similar structure but with different substitution patterns affecting its chemical behavior

Uniqueness: 2-Ethylnitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl group enhances its hydrophobicity and alters its interaction with other chemical species compared to its analogs .

Activité Biologique

2-Ethylnitrobenzene (C8H9NO2) is an aromatic nitro compound that has garnered attention due to its potential biological activity and associated toxicity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C8H9NO2

- Molecular Weight : 165.16 g/mol

- Boiling Point : 136 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to undergo biotransformation in living organisms, leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, resulting in various toxicological effects.

- Nitroreductase Activity : The reduction of the nitro group in this compound by nitroreductases can lead to the formation of hydroxylamines and amines, which are often more reactive and can form adducts with DNA, proteins, and lipids .

- Oxidative Stress : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis or necrosis .

- Methemoglobinemia : Similar to other nitro compounds, this compound has been associated with the formation of methemoglobin, which can impair oxygen transport in the blood .

Health Effects

The health effects associated with exposure to this compound include:

- Hematological Effects : Exposure can lead to methemoglobinemia and hemolytic anemia.

- Respiratory Effects : Inhalation exposure has been linked to respiratory tract irritation and pulmonary edema.

- Hepatic Effects : Liver toxicity has been observed in animal studies, characterized by hepatocyte degeneration and increased liver weights.

- Endocrine Disruption : Changes in adrenal function have been noted, including vacuolization of adrenal cortical cells .

Study on Methemoglobinemia

A significant case study involved a cohort exposed to nitro compounds, including this compound. The study reported elevated levels of methemoglobin in exposed individuals, correlating with symptoms such as cyanosis and fatigue. The mechanism was attributed to the oxidative metabolism of the nitro group leading to the formation of methemoglobin .

Animal Studies

Various animal studies have been conducted to assess the toxicity of this compound:

- Chronic Exposure Studies : Rats exposed via inhalation exhibited significant changes in hematological parameters, including increased reticulocyte counts and methemoglobin levels. Histopathological examination revealed liver and kidney damage consistent with oxidative stress .

- Developmental Toxicity Studies : Research indicated potential reproductive toxicity when pregnant rats were exposed to this compound, leading to adverse fetal outcomes such as reduced birth weight and developmental delays .

Summary of Biological Activity

| Biological Effect | Observations |

|---|---|

| Hematological Toxicity | Methemoglobinemia, hemolytic anemia |

| Respiratory Toxicity | Irritation, pulmonary edema |

| Hepatic Toxicity | Liver enlargement, hepatocyte degeneration |

| Endocrine Effects | Adrenal cortical cell vacuolization |

Propriétés

IUPAC Name |

1-ethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073209 | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-22-6, 30179-51-2 | |

| Record name | 1-Ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylnitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.